(2S,6s)-2-methyl-6-m-tolylmorpholine
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Overview
Description
(2S,6S)-2-methyl-6-m-tolylmorpholine is a chiral morpholine derivative characterized by the presence of a methyl group at the 2-position and a m-tolyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2-methyl-6-m-tolylmorpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylmorpholine and m-tolyl bromide.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where 2-methylmorpholine reacts with m-tolyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction under controlled conditions.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification process.
Chemical Reactions Analysis
Types of Reactions
(2S,6S)-2-methyl-6-m-tolylmorpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic aromatic substitution reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted aromatic derivatives with various functional groups.
Scientific Research Applications
Chemistry
(2S,6S)-2-methyl-6-m-tolylmorpholine is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
The compound is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its chiral nature and structural features are of interest in designing drugs with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of (2S,6S)-2-methyl-6-m-tolylmorpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
(2S,6R)-2-methyl-6-m-tolylmorpholine: A diastereomer with different stereochemistry at the 6-position.
(2R,6S)-2-methyl-6-m-tolylmorpholine: Another diastereomer with different stereochemistry at the 2-position.
(2R,6R)-2-methyl-6-m-tolylmorpholine: A diastereomer with different stereochemistry at both the 2- and 6-positions.
Uniqueness
(2S,6S)-2-methyl-6-m-tolylmorpholine is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties
Properties
Molecular Formula |
C12H17NO |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
(2S,6S)-2-methyl-6-(3-methylphenyl)morpholine |
InChI |
InChI=1S/C12H17NO/c1-9-4-3-5-11(6-9)12-8-13-7-10(2)14-12/h3-6,10,12-13H,7-8H2,1-2H3/t10-,12+/m0/s1 |
InChI Key |
UOHOTZXUXWQOEW-CMPLNLGQSA-N |
Isomeric SMILES |
C[C@H]1CNC[C@@H](O1)C2=CC=CC(=C2)C |
Canonical SMILES |
CC1CNCC(O1)C2=CC=CC(=C2)C |
Origin of Product |
United States |
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